6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE
Description
6-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2, a chlorine atom at position 6, and a fluorine atom at position 3. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. Substitutions at specific positions modulate their electronic properties, solubility, and biological activity. The synthesis of such compounds typically involves condensation reactions of substituted benzene-1,2-diamines with aldehydes or other electrophilic agents under controlled conditions .
Properties
IUPAC Name |
5-chloro-6-fluoro-2-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLCGSNWJZYZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60237658 | |
| Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89426-96-0 | |
| Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089426960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60237658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- typically involves the condensation of o-phenylenediamine with appropriate reagents. One common method is the reaction of o-phenylenediamine with 6-chloro-5-fluoro-2-(trifluoromethyl)benzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial processes .
Chemical Reactions Analysis
Types of Reactions
6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-amine derivatives .
Scientific Research Applications
6-CHLORO-5-FLUORO-2-(TRIFLUOROMETHYL)-1H-BENZIMIDAZOLE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its potential use in the treatment of various diseases, including cancer, infections, and inflammatory conditions.
Mechanism of Action
The mechanism of action of benzimidazole, 6-chloro-5-fluoro-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. For example, in cancer research, it may inhibit the activity of certain enzymes involved in cell proliferation and survival. The compound’s ability to interact with DNA and proteins can lead to the disruption of cellular processes, ultimately resulting in cell death .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Key Observations :
Trifluoromethyl (-CF₃) at Position 2 :
- The -CF₃ group enhances metabolic stability and electron-withdrawing effects, improving binding to biological targets (e.g., tubulin in parasites) .
- In compound 60, this group contributes to high potency (IC₅₀ = 0.042 µM), whereas its absence in thiazole derivatives (e.g., compound 69) results in reduced activity (IC₅₀ = 6.410 µM) .
Halogen Substitutions at Positions 5 and 6 :
- Chlorine at position 5 (compound 60) vs. fluorine at position 5 (target compound): The larger size and electronegativity of chlorine may enhance hydrophobic interactions in the active site, but fluorine’s smaller size could improve bioavailability.
- Compound 60 (5-Cl) is ~33-fold more potent than compound 63 (6-propylthio), highlighting the critical role of halogen position .
Functional Group Variations :
- Propylthio (compound 63) and benzoyl (compounds 65–66) substituents reduce potency compared to halogenated analogs, likely due to steric hindrance or reduced electron-withdrawing effects .
- Dichloro substitution at positions 4 and 5 (Chloroflurazole) shifts application from antiparasitic to herbicidal, emphasizing substituent-driven functional divergence .
Positional Isomerism and Activity
- 2-Chloro-5-fluoro-1H-benzimidazole (positional isomer of the target): The swap of chlorine and fluorine positions (2-Cl vs. 6-Cl) may alter electronic distribution and binding affinity. No activity data is provided, but such isomers often exhibit distinct pharmacokinetic profiles .
Toxicity and Environmental Impact
Biological Activity
6-Chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole (CAS No. 89426-96-0) is a synthetic derivative of benzimidazole, known for its diverse biological activities. This compound features a unique combination of halogenated substituents, which contribute to its stability and reactivity. The compound has been the subject of various studies exploring its potential applications in medicinal chemistry, particularly against protozoal infections and as an anticancer agent.
| Property | Value |
|---|---|
| Molecular Formula | C8H3ClF4N2 |
| Molecular Weight | 232.56 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interfere with cellular processes. This compound has demonstrated effects on cell signaling pathways and has been investigated for its antimicrobial, antiviral, and anticancer properties .
Antiparasitic Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antiparasitic activity. In a study comparing various benzimidazole derivatives, this compound showed promising results against protozoa such as Giardia intestinalis and Trichomonas vaginalis. Specifically, it was noted that certain analogues had IC50 values below 1 µM, indicating potent activity compared to standard treatments like albendazole .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it affects various cancer cell lines, including those from human breast adenocarcinoma and melanoma. The mechanism appears to involve the induction of apoptosis in cancer cells, with dose-dependent effects observed in multiple studies .
Toxicity Profile
Despite its biological activity, the compound exhibits toxicity in certain contexts. According to safety data sheets, it is classified as acutely toxic if ingested or inhaled and may cause skin and eye irritation . This toxicity profile necessitates careful handling in laboratory settings.
Study on Antiparasitic Activity
In a comparative study published in 2006, a series of 2-(trifluoromethyl)-1H-benzimidazole derivatives were synthesized and tested against T. vaginalis. The study found that the compound was significantly more effective than albendazole, with a potency increase attributed to the trifluoromethyl group enhancing interaction with the target site .
Anticancer Research
A recent study investigated the effects of benzimidazole derivatives on cancer cell lines. The results indicated that compounds similar to this compound induced apoptosis effectively in MCF-7 and A375 cell lines at low concentrations, suggesting potential as a therapeutic agent in oncology .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 6-chloro-5-fluoro-2-(trifluoromethyl)-1H-benzimidazole?
A typical synthesis involves cyclocondensation of substituted o-phenylenediamines with trifluoromethyl-containing carbonyl derivatives under acidic conditions. For example, phosphorous oxychloride (POCl₃) is often used as a cyclizing agent. Reaction optimization may require refluxing in anhydrous solvents (e.g., THF or DMF) and purification via recrystallization from methanol or ethanol . Key challenges include controlling regioselectivity due to competing halogen and trifluoromethyl substituents.
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR are essential for confirming substitution patterns. The trifluoromethyl group appears as a quartet (~δ -60 ppm in NMR).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₈H₄ClF₄N₂).
- IR Spectroscopy : Stretching frequencies for C-F (1100–1250 cm⁻¹) and N-H (~3400 cm⁻¹) confirm functional groups .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to resolve ambiguities in substituent positioning .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or MS data often arise from:
- Solvent effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) shift proton signals.
- Tautomeric equilibria : Benzimidazoles exhibit prototropic tautomerism, altering peak splitting.
- Impurities : Trace byproducts (e.g., unreacted intermediates) require rigorous purification (HPLC or column chromatography).
To address this:
Compare data across multiple solvents and concentrations.
Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.
Validate with computational methods (DFT calculations for predicted chemical shifts) .
Q. What safety protocols are critical when handling this compound in reactive environments?
- Incompatibilities : Avoid contact with oxidizing agents (e.g., peroxides) and reducing agents (e.g., LiAlH₄), as halogenated benzimidazoles may decompose exothermically .
- Personal Protective Equipment (PPE) : Use nitrile gloves and Tyvek® suits due to permeation risks .
- Ventilation : Employ local exhaust hoods to mitigate inhalation of fine crystalline particles .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., kinase enzymes).
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ constants) with biological activity.
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict reactivity (e.g., nucleophilic attack at the C-2 position) .
Data Contradiction Analysis
Q. Conflicting reports on herbicidal efficacy: How to validate structure-activity relationships (SAR)?
- Controlled Bioassays : Test the compound against target weeds (e.g., Arabidopsis) under standardized conditions (pH, temperature).
- Metabolite Profiling : Use LC-MS to identify degradation products that may alter activity.
- Cross-Reference Analogues : Compare with structurally similar herbicides (e.g., chloroflurazole) to isolate the role of the 5-fluoro substituent .
Q. Discrepancies in melting points across studies: Methodological or purity-related?
- DSC Analysis : Differential scanning calorimetry provides precise melting ranges.
- Recrystallization Solvents : Polar solvents (e.g., ethanol) yield higher-purity crystals vs. nonpolar (e.g., hexane).
- Impurity Screening : TGA-MS detects volatile byproducts affecting thermal properties .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction parameters (e.g., anhydrous conditions, stoichiometry) to mitigate batch variability .
- Data Transparency : Publish raw spectral files (e.g., .jdx for NMR) in supplementary materials.
- Collaborative Validation : Cross-check results with independent labs using shared reference samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
